

Pomalidomide-C3-adavosertib: A Technical Guide to a Targeted Wee1 Protein Degrader

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Compound of Interest		
Compound Name:	Pomalidomide-C3-adavosertib	
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Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. **Pomalidomide-C3-adavosertib**, also known as ZNL-02-096, is a novel heterobifunctional protein degrader designed to selectively target the Wee1 kinase for degradation.[1][2][3][4] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with a deficient G1/S checkpoint.[1][4] This technical guide provides a comprehensive overview of **Pomalidomide-C3-adavosertib**, including its mechanism of action, quantitative performance data, detailed experimental protocols, and synthesis.

Core Concept: Targeted Protein Degradation

Pomalidomide-C3-adavosertib is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that consists of a ligand for the target protein (adavosertib for Wee1), a ligand for an E3 ubiquitin ligase (pomalidomide for Cereblon [CRBN]), and a chemical linker (C3) that connects the two.[1] This design allows the degrader to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of the target protein.

Mechanism of Action



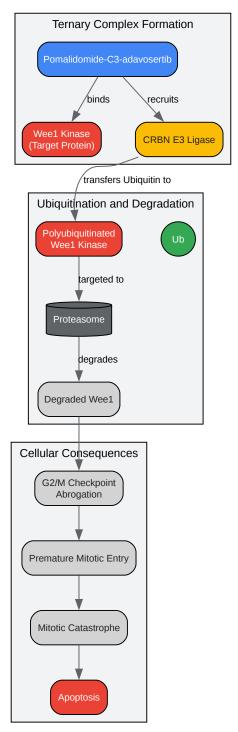




The mechanism of action of **Pomalidomide-C3-adavosertib** involves the formation of a ternary complex between the degrader, the Wee1 kinase, and the CRBN E3 ligase. This proximity induces the ubiquitination of Wee1, marking it for degradation by the 26S proteasome. The degradation of Wee1 leads to the abrogation of the G2/M checkpoint, causing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][4] Notably, this targeted degradation approach offers selectivity, as **Pomalidomide-C3-adavosertib** spares the off-target kinase PLK1, which is a known target of the parent Wee1 inhibitor, adavosertib.[1]

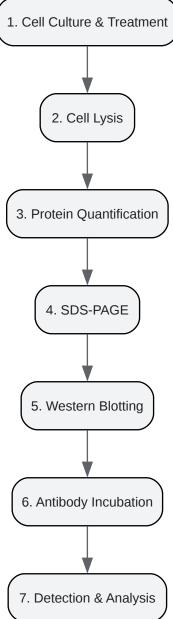


Mechanism of Action of Pomalidomide-C3-adavosertib





Western Blot Experimental Workflow



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